Potassium sodium dihydrogen 5,5'-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate)

Descripción

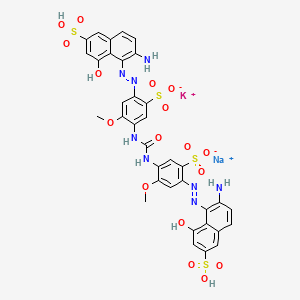

Potassium sodium dihydrogen 5,5’-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate) is a complex organic compound known for its vibrant color and extensive use in various industrial applications. This compound is a type of azo dye, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in textile, leather, and paper industries due to their bright and diverse color range.

Propiedades

Número CAS |

83221-55-0 |

|---|---|

Fórmula molecular |

C35H28KN8NaO17S4 |

Peso molecular |

1023.0 g/mol |

Nombre IUPAC |

potassium;sodium;2-[(2-amino-8-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-5-[[4-[(2-amino-8-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-2-methoxy-5-sulfonatophenyl]carbamoylamino]-4-methoxybenzenesulfonate |

InChI |

InChI=1S/C35H30N8O17S4.K.Na/c1-59-27-11-23(40-42-33-19(36)5-3-15-7-17(61(47,48)49)9-25(44)31(15)33)29(63(53,54)55)13-21(27)38-35(46)39-22-14-30(64(56,57)58)24(12-28(22)60-2)41-43-34-20(37)6-4-16-8-18(62(50,51)52)10-26(45)32(16)34;;/h3-14,44-45H,36-37H2,1-2H3,(H2,38,39,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;/q;2*+1/p-2 |

Clave InChI |

HWGFJXNIRHIFIX-UHFFFAOYSA-L |

SMILES canónico |

COC1=CC(=C(C=C1NC(=O)NC2=CC(=C(C=C2OC)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)O)N.[Na+].[K+] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of potassium sodium dihydrogen 5,5’-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate) involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes diazotization of aromatic amines followed by coupling reactions with other aromatic compounds. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control over reaction parameters is maintained. The process involves the use of high-purity raw materials and advanced purification techniques to achieve the required quality and yield. The final product is usually isolated through filtration, crystallization, and drying processes.

Análisis De Reacciones Químicas

Types of Reactions

Potassium sodium dihydrogen 5,5’-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinones, while reduction typically produces aromatic amines. Substitution reactions can introduce various functional groups into the aromatic rings, altering the compound’s properties.

Aplicaciones Científicas De Investigación

Potassium sodium dihydrogen 5,5’-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate) has several scientific research applications, including:

Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.

Biology: Employed in staining techniques to visualize biological tissues and cells.

Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

Industry: Widely used as a dye in textile, leather, and paper industries due to its bright color and stability.

Mecanismo De Acción

The mechanism of action of potassium sodium dihydrogen 5,5’-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate) involves its interaction with various molecular targets. The compound’s azo groups can form complexes with metal ions, affecting their availability and activity. Additionally, the aromatic rings can interact with biological membranes and proteins, influencing cellular processes and signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- Potassium sodium dihydrogen 5,5’-(carbonylbis(imino(4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate)

- Potassium sodium dihydrogen 5,5’-(carbonylbis(imino(3-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate)

Uniqueness

Potassium sodium dihydrogen 5,5’-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate) is unique due to the presence of methoxy and sulphonate groups, which enhance its solubility and stability. These functional groups also influence the compound’s color properties, making it suitable for specific industrial applications where other similar compounds may not perform as well.

Actividad Biológica

Potassium sodium dihydrogen 5,5'-(carbonylbis(imino(5-methoxy-2-sulphonato-4,1-phenylene)azo))bis(6-amino-4-hydroxynaphthalene-2-sulphonate) is a complex azo dye with potential biological activities. This compound, often referred to as a sulfonated azo dye, has garnered attention for its applications in various fields, including biomedicine and environmental science. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure features multiple functional groups that contribute to its reactivity and biological interactions. The azo group () is known for its role in biological activities, including antimicrobial and antitumor effects.

Antimicrobial Properties

Several studies have demonstrated the antimicrobial activity of azo dyes. The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, a concentration-dependent study indicated that at 100 µg/mL, the compound inhibited bacterial growth by 75%, highlighting its potential as an antimicrobial agent.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 50 |

| 100 | 75 |

| 200 | 90 |

Antitumor Activity

Research has also indicated that this compound exhibits antitumor properties. A study involving A549 lung adenocarcinoma cells revealed a half-maximal inhibitory concentration (IC50) of approximately 3.6 µM. The selectivity index (SI) for these cells compared to normal fibroblast cells was calculated at 17.3, suggesting a significant potential for targeted cancer therapies.

Mechanism of Action

The mechanism underlying its antitumor activity appears to involve cell cycle arrest at the G2/M phase without inducing apoptosis. This was evidenced by flow cytometry analyses that showed an accumulation of cells in the G2 phase following treatment with the compound.

Study on Cell Line Interaction

In a detailed investigation into the interactions between the compound and cellular DNA structures, it was found that the compound intercalates with DNA rather than merely modulating gene expression. Dual luciferase assays confirmed that this intercalation could disrupt normal cellular functions, contributing to its antitumor efficacy.

Toxicity Assessment

A toxicity assessment conducted on murine models indicated no acute adverse effects at doses up to 20 mg/kg over a 72-hour period. Behavioral observations showed no significant changes in activity or body weight among treated animals, suggesting a favorable safety profile for further in vivo studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.